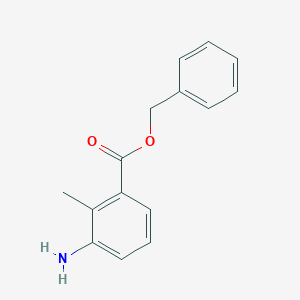

Benzyl 3-amino-2-methylbenzoate

Description

Contextualization within Aromatic Carboxylate Ester Chemistry

Benzyl (B1604629) 3-amino-2-methylbenzoate is a member of the aromatic carboxylate ester family. numberanalytics.comnumberanalytics.com These compounds are defined by an ester functional group (-COO-) directly bonded to an aromatic ring. numberanalytics.comnumberanalytics.com The general structure is Ar-COO-R, where 'Ar' represents the aromatic portion and 'R' is an alkyl or aryl group. numberanalytics.comnumberanalytics.com In the case of Benzyl 3-amino-2-methylbenzoate, the aromatic ring is a substituted benzene (B151609) ring, and the R group is a benzyl group.

The chemistry of aromatic esters is largely dictated by the ester linkage, which is formed through a condensation reaction between a carboxylic acid and an alcohol. numberanalytics.com This functional group can undergo several key reactions, including hydrolysis to yield a carboxylic acid and an alcohol, and reduction to form alcohols. numberanalytics.com The aromatic ring itself can also participate in electrophilic substitution reactions. numberanalytics.com The presence of the aromatic ring influences the reactivity of the ester group through electronic effects like delocalization. numberanalytics.com Aromatic esters generally exhibit higher boiling and melting points compared to their aliphatic counterparts due to stronger intermolecular forces. numberanalytics.com

Significance of the 3-amino-2-methylbenzoate Moiety in Organic Synthesis

The 3-amino-2-methylbenzoate portion of the molecule is a significant structural unit in organic synthesis. The parent compound, 3-amino-2-methylbenzoic acid, serves as a crucial intermediate in the production of various chemicals, including those used in the pharmaceutical and pesticide industries. google.com The arrangement of the amino and methyl groups on the benzoic acid framework provides a unique substitution pattern that can be exploited for the synthesis of more complex molecules.

The synthesis of 3-amino-2-methylbenzoic acid itself has been a subject of study, with methods evolving to be more environmentally friendly. Traditional methods like iron powder reduction, while having a high conversion rate, produce significant amounts of toxic iron sludge. patsnap.com Alternative methods, such as the use of alkali sulfide, have lower conversion rates and also pose environmental risks. patsnap.com More modern approaches focus on liquid-phase catalytic hydrogenation of 3-nitro-2-methylbenzoic acid, which offers high yields (over 95%) and a cleaner process. patsnap.comgoogle.com

Overview of Benzyl Esters as Functional Groups and Protecting Groups

The benzyl ester group is favored because it can be selectively removed under mild conditions, most commonly through hydrogenolysis. libretexts.orgwikipedia.org This process typically involves catalytic hydrogenation, which cleaves the benzyl-oxygen bond to regenerate the carboxylic acid and produce toluene (B28343) as a byproduct. organic-chemistry.org This method is chemoselective, meaning it can often be performed without affecting other functional groups in the molecule. organic-chemistry.org For instance, benzyl esters can be cleaved in the presence of other ester types like methyl or ethyl esters, as well as various ether and amide groups. organic-chemistry.org The synthesis of benzyl esters can be achieved through several methods, including the reaction of a carboxylic acid with benzyl alcohol in the presence of an acid catalyst, or with benzyl bromide. organic-chemistry.orglibretexts.org

Research Rationale and Objectives for Comprehensive Characterization and Reactivity Studies

A thorough investigation into the properties and reactivity of this compound is warranted due to the combined functionalities within its structure. The presence of the aromatic amine, the sterically hindered carboxylate, and the labile benzyl ester group suggests a rich and complex chemical behavior.

The primary objectives of such a study would be to:

Synthesize and purify this compound.

Characterize the compound using various spectroscopic techniques to confirm its structure.

Investigate the reactivity of the different functional groups within the molecule under various reaction conditions.

Explore its potential as a building block in the synthesis of more complex and potentially biologically active molecules.

Compound Data

| Compound Name |

| 2,2'-biphenol |

| 2-benzyloxy-1-methylpyridinium triflate |

| 3-amino-2-methylbenzoic acid |

| 3-nitro-2-methylbenzoic acid |

| This compound |

| di-tert-butyl peroxide |

| ethanoyl chloride |

| ethyl ethanoate |

| lithium aluminium hydride |

| methyl benzoate (B1203000) |

| p-toluenesulfonic acid |

| piperidine |

| triethylamine (B128534) |

| trifluoroacetic acid |

| toluene |

Interactive Data Tables

Table 1: Physical and Chemical Properties of Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Methyl 3-amino-2-methylbenzoate | C₉H₁₁NO₂ | 165.19 | 18583-89-6 |

| Methyl 3-aminobenzoate | C₈H₉NO₂ | 151.16 | 4518-10-9 |

| Methyl 3-{2-[benzyl(methyl)amino]ethyl}benzoate | C₁₈H₂₁NO₂ | 283.37 | 51352-88-6 |

| 3-Amino-2-methylbenzoic acid | C₈H₉NO₂ | 151.16 | 4389-57-1 |

| Methyl 3-amino-5-bromo-2-methylbenzoate | C₉H₁₀BrNO₂ | 244.09 | Not Available |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H15NO2 |

|---|---|

Molecular Weight |

241.28 g/mol |

IUPAC Name |

benzyl 3-amino-2-methylbenzoate |

InChI |

InChI=1S/C15H15NO2/c1-11-13(8-5-9-14(11)16)15(17)18-10-12-6-3-2-4-7-12/h2-9H,10,16H2,1H3 |

InChI Key |

OBDADQJUUXQARX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1N)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl 3 Amino 2 Methylbenzoate and Analogous Esters

Approaches for the Construction of the 3-amino-2-methylbenzoic Acid Core

The foundational step in producing benzyl (B1604629) 3-amino-2-methylbenzoate is the synthesis of 3-amino-2-methylbenzoic acid. This is most commonly achieved through the reduction of a nitro-substituted precursor.

Reduction of Nitro-Substituted Benzoic Acid Derivatives

The reduction of 2-methyl-3-nitrobenzoic acid is a primary method for preparing 3-amino-2-methylbenzoic acid. chemicalbook.compatsnap.com This precursor is typically synthesized by the oxidation of 3-nitro-o-xylene. google.comchemicalbook.com

Catalytic hydrogenation is an environmentally friendly and efficient method for the reduction of the nitro group. patsnap.comgoogle.com This process involves reacting 2-methyl-3-nitrobenzoic acid with hydrogen gas in the presence of a catalyst.

Common catalysts for this reaction include palladium on carbon (Pd/C) and various forms of nickel catalysts, such as Raney nickel or supported nickel catalysts like 6504K nickel. chemicalbook.compatsnap.comgoogle.comtechemi.com The reaction is typically carried out in a solvent, with choices including ethyl acetate (B1210297) and water. chemicalbook.compatsnap.com One patented method describes the use of a nickel catalyst in a liquid phase catalytic hydrogenation process, which boasts a high yield of over 95% and product purity exceeding 99% without the need for extensive purification. patsnap.comgoogle.com The process involves an initial salification of the 3-nitro-2-methylbenzoic acid, followed by hydrogenation under pressure. patsnap.comgoogle.com

Table 1: Catalytic Hydrogenation Methods for 3-amino-2-methylbenzoic Acid Synthesis

| Starting Material | Catalyst | Solvent | Reaction Conditions | Yield | Purity | Reference |

|---|---|---|---|---|---|---|

| 2-Methyl-3-nitrobenzoic acid | 5% Pd-C | Ethyl acetate | Hydrogen gas (balloon pressure), 15 h | 90% | >99% (after chromatography) | chemicalbook.com |

| 3-Nitro-2-methylbenzoic acid sodium salt | 6504K Nickel | Water | 2.0 MPa H₂, 125°C | >95% | >99% | patsnap.comgoogle.com |

| 2-Nitro-3-methylbenzoic acid | Raney Nickel | Not specified | Not specified | >92% | ≥96% | techemi.com |

Another chemical reduction method involves the use of alkali sulfides, such as sodium sulfide. However, this approach generally results in lower conversion rates (76-80%) and produces wastewater containing sulfites, posing an environmental risk. google.com

Ammoniation Strategies

An alternative route to aminobenzoic acids involves the amination of a halo-substituted benzoic acid. For instance, a method for preparing 3-methyl-2-aminobenzoic acid involves the ammoniation of 3-methyl-2-chlorobenzoic acid under alkaline conditions. google.com This approach is presented as a more environmentally friendly option compared to nitration and subsequent reduction, as it avoids the risks associated with nitration reactions and the generation of difficult-to-treat sewage. google.com The synthesis starts from m-xylene (B151644), which is chlorinated to 2-chloro-m-xylene, then oxidized to 3-methyl-2-chlorobenzoic acid, and finally ammoniated. google.com Copper-catalyzed amination of chlorobenzoic acids has also been explored, showing high regioselectivity for the ortho-position to the carboxylic acid group. nih.gov

Methylation and Chloromethylation Routes for Aryl Precursors

The introduction of a methyl group can be a key step in the synthesis of the benzoic acid core. While direct methylation of aminobenzoic acids can be challenging, chloromethylation of benzoic acid derivatives followed by further transformations is a viable, though complex, route. researchgate.netgoogle.com For example, 3-chloromethyl benzoic acid derivatives can be synthesized from m-xylene through oxidation and subsequent chlorination. google.com However, the selectivity of these reactions can be poor, leading to a more complicated production process. google.com The direct chloromethylation of benzoic acid derivatives containing deactivating groups is difficult and often results in low yields. google.com

Esterification Reactions for Benzyl Ester Formation

Once the 3-amino-2-methylbenzoic acid core is synthesized, the final step is the formation of the benzyl ester. This is typically achieved through esterification with benzyl alcohol.

Direct esterification of carboxylic acids with benzyl alcohol can be catalyzed by various reagents. N-bromosuccinimide (NBS) has been shown to be an efficient metal-free catalyst for the direct esterification of aryl and alkyl carboxylic acids, including substituted benzoic acids, with alcohols. nih.gov Another approach involves the use of niobium(V) chloride (NbCl₅) as a stoichiometric reagent or as a catalyst when grafted onto silica (B1680970) gel. nih.gov The stoichiometric method with NbCl₅ proceeds at room temperature, while the catalytic system requires heating. nih.gov

A common laboratory-scale method for esterification involves dissolving the carboxylic acid in an excess of the alcohol (in this case, benzyl alcohol) and adding a strong acid catalyst, such as anhydrous hydrogen chloride. prepchem.com The reaction mixture is often heated to reflux to drive the equilibrium towards the ester product.

Table 2: Esterification Methods for Benzyl Ester Formation

| Carboxylic Acid | Alcohol | Catalyst/Reagent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Substituted Benzoic Acids | Benzyl Alcohol | N-bromosuccinimide (NBS) | Neat, 70 °C, 2-40 h | Up to 100% | nih.gov |

| Benzoic Acid | Benzyl Alcohol | Niobium(V) chloride (NbCl₅) | Room temperature, 3 h | High | nih.gov |

| Benzoic Acid | Benzyl Alcohol | SiO₂-Nb catalyst | Reflux, 6-9 h | High | nih.gov |

| 2-Amino-3-methylbenzoic acid | Methanol (B129727) (as an example for esterification) | Anhydrous Hydrogen Chloride | Reflux | Not specified | prepchem.com |

Direct Esterification with Benzyl Alcohol

Direct esterification, commonly known as Fischer-Speier esterification, represents the most classical approach to synthesizing benzyl 3-amino-2-methylbenzoate. This method involves the reaction of 3-amino-2-methylbenzoic acid with benzyl alcohol in the presence of an acid catalyst. numberanalytics.com The reaction is reversible, and to drive the equilibrium towards the formation of the ester, water, a byproduct, is typically removed by azeotropic distillation. numberanalytics.com

Commonly employed acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA). numberanalytics.com The reaction mechanism commences with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen of benzyl alcohol attacks this activated carbon, leading to a tetrahedral intermediate. A proton transfer and the subsequent elimination of a water molecule yield the final ester product. numberanalytics.com

While effective, this method can sometimes be limited by the thermal sensitivity of the reactants or products and the potential for side reactions, especially when using strong, corrosive mineral acids.

Esterification via Benzyl Halides

An alternative route to this compound involves the use of a benzyl halide, most commonly benzyl bromide or benzyl chloride. This method proceeds via a nucleophilic substitution reaction where the carboxylate anion of 3-amino-2-methylbenzoic acid attacks the benzylic carbon of the benzyl halide.

To facilitate this reaction, a base is required to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or organic bases like triethylamine (B128534) (Et₃N). The choice of base and solvent is crucial to ensure efficient reaction and minimize side reactions. For instance, the synthesis of N-Boc-O-benzyl-L-serine, an analogous transformation, was achieved using sodium hydride in dimethylformamide (DMF). nih.gov In another example, the benzylation of a different substrate was carried out with benzyl bromide in the presence of NaH in DMF, followed by stirring overnight at room temperature. researchgate.net

This method is often advantageous when dealing with substrates that are sensitive to the strongly acidic conditions of Fischer esterification. However, benzyl halides are lachrymatory and require careful handling.

Transesterification Strategies

Transesterification offers another viable pathway for the synthesis of this compound. This process involves the conversion of a more readily available ester, such as methyl or ethyl 3-amino-2-methylbenzoate, into the desired benzyl ester by reacting it with benzyl alcohol in the presence of a catalyst. This equilibrium-driven reaction is typically pushed forward by using a large excess of benzyl alcohol or by removing the lower-boiling alcohol (e.g., methanol or ethanol) as it is formed.

A variety of catalysts can be employed for transesterification, including acids, bases, and organometallic compounds. For instance, a process for synthesizing Cetilistat, a complex benzoxazine (B1645224) derivative, involves a transesterification reaction catalyzed by an organic base. google.com In other systems, metal oxides such as a combination of platinum dioxide (PtO₂) and nickel oxide (NiO) have been shown to be effective for the transesterification of methyl benzoate (B1203000) under neutral conditions. researchgate.net

Catalytic Systems in Esterification

Solid acid catalysts, such as Amberlyst-15, a sulfonic acid-functionalized polystyrene resin, have gained prominence as environmentally friendly alternatives to liquid acids. jetir.org These catalysts are easily separable from the reaction mixture, reusable, and often less corrosive, simplifying work-up procedures. jetir.org Their effectiveness has been demonstrated in the synthesis of various perfumery esters with conversions exceeding 90%. jetir.org

For reactions involving acid-sensitive functional groups, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) are often used. This method, known as Steglich esterification, proceeds under mild conditions and is highly efficient. numberanalytics.com

The following table summarizes various catalytic systems and their applications in the synthesis of analogous esters:

| Catalyst System | Substrates | Reaction Type | Conditions | Yield | Reference |

| Thionyl chloride (SOCl₂) | 3-Amino-4-methylbenzoic acid, Methanol | Esterification | Reflux, 4h | 97% | chemicalbook.com |

| Amberlyst-15 | Various alcohols, Acetic acid | Esterification | Reflux | >90% | jetir.org |

| Iron powder, Ammonium chloride | Methyl 5-bromo-2-methyl-3-nitrobenzoate | Reduction | 90°C, 1h | 99.1% | researchgate.net |

| Potassium carbonate (K₂CO₃) | Methyl 6-chloronicotinate, Phenol | Nucleophilic Aromatic Substitution | 150°C, 15 min | 64% | sioc-journal.cn |

| Sodium Hydride (NaH) | N-Boc-L-serine, Benzyl bromide | Benzylation | 0°C to RT, 6h | - | nih.gov |

Multi-step Convergent and Linear Synthetic Pathways

The synthesis of this compound can be conceptualized within a broader synthetic plan. A common linear pathway commences with the nitration of a suitable toluene (B28343) derivative, followed by reduction of the nitro group to an amine, and subsequent esterification. For example, the synthesis of the precursor, 3-amino-2-methylbenzoic acid, can be achieved from m-xylene through oxidation, nitration, and reduction steps. nih.gov

A plausible linear synthesis for this compound could start from 2-methyl-3-nitrobenzoic acid. This precursor can be esterified first with benzyl alcohol, followed by the reduction of the nitro group to the amine. Alternatively, the nitro group can be reduced first to yield 3-amino-2-methylbenzoic acid, which is then esterified. The synthesis of methyl 3-amino-2-methylbenzoate often follows this latter strategy, where methyl 2-methyl-3-nitrobenzoate is reduced using reagents like iron powder in acidic methanol. eurekaselect.com

Convergent synthetic strategies, where different fragments of the molecule are prepared separately and then combined, are generally more applicable to more complex molecules. For this compound, a linear approach is typically more straightforward.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation. Key parameters that are often varied include the choice of catalyst, reaction temperature, reaction time, and the molar ratio of reactants.

For direct esterification, the efficiency of water removal is a key factor. The use of a Dean-Stark apparatus is a common technique to achieve this. The choice of solvent for the azeotropic removal of water also plays a role, with solvents like toluene or xylene being common.

In the case of esterification via benzyl halides, the nature of the base and solvent system can significantly impact the yield. A strong, non-nucleophilic base is often preferred to avoid side reactions.

The following table presents data on the optimization of related esterification and analogous reactions, highlighting the impact of different conditions on yield.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Amino-4-methylbenzoic acid | Methanol | SOCl₂ | Methanol | Reflux | 4 | 97 | chemicalbook.com |

| Methyl 6-chloro-5-nitronicotinate | Phenol | K₂CO₃ | DMF | 150 | 4 | 51 | sioc-journal.cn |

| Methyl 6-chloro-5-nitronicotinate | Phenol | K₂CO₃ | Cyrene | 150 | 0.25 | 64 | sioc-journal.cn |

| Methyl 5-bromo-2-methyl-3-nitrobenzoate | - | Fe / NH₄Cl | Ethanol/Water | 90 | 1 | 99.1 | researchgate.net |

Considerations for Sustainable Synthesis and Green Chemistry Principles

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. For the synthesis of this compound, several green chemistry principles can be applied.

The use of heterogeneous, recyclable catalysts like Amberlyst-15 or other solid acids minimizes waste and avoids the use of corrosive and hazardous liquid acids. jetir.org Enzymatic catalysis, using enzymes such as lipases, offers a highly selective and environmentally benign alternative for ester synthesis, operating under mild conditions.

Solvent selection is another critical aspect of green chemistry. The replacement of hazardous solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) with greener alternatives is a key goal. Cyrene™, a biodegradable, bio-based solvent, has emerged as a promising substitute for polar aprotic solvents in reactions such as nucleophilic aromatic substitutions. sioc-journal.cn

Furthermore, improving atom economy by designing reactions where the maximum number of atoms from the reactants are incorporated into the final product is a core principle of green chemistry. Direct addition reactions and catalytic processes are generally more atom-economical than stoichiometric reactions that use protecting groups or generate significant amounts of by-products.

Chemical Reactivity and Mechanistic Investigations of Benzyl 3 Amino 2 Methylbenzoate

Reactions at the Ester Functionality

The ester group in Benzyl (B1604629) 3-amino-2-methylbenzoate is a key site for various chemical reactions, including hydrolysis, aminolysis, reduction, and reactions with organometallic reagents.

The hydrolysis of the benzyl ester bond in Benzyl 3-amino-2-methylbenzoate to yield 3-amino-2-methylbenzoic acid and benzyl alcohol can be achieved under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of benzyl alcohol regenerates the acid catalyst and yields the carboxylic acid.

Base-Promoted Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the ester. This process, known as saponification, results in the formation of a tetrahedral intermediate. researchgate.net The collapse of this intermediate expels the benzyloxide anion, which is a better leaving group than an alkoxide, and forms the carboxylic acid. The benzyloxide anion then deprotonates the carboxylic acid to form a carboxylate salt and benzyl alcohol. The final carboxylic acid is obtained after an acidic workup. Kinetic studies on similar esters have shown that the rate of hydrolysis is dependent on the hydroxide ion concentration. researchgate.net

| Condition | Reagents | Products | Mechanism Feature |

| Acid-Catalyzed | H₃O⁺ (e.g., HCl/H₂O) | 3-Amino-2-methylbenzoic acid, Benzyl alcohol | Protonation of carbonyl oxygen, formation of tetrahedral intermediate. |

| Base-Promoted | OH⁻ (e.g., NaOH/H₂O) | 3-Amino-2-methylbenzoate salt, Benzyl alcohol | Nucleophilic attack by hydroxide, formation of tetrahedral intermediate. researchgate.net |

Aminolysis involves the reaction of the ester with an amine to form an amide. In the case of this compound, reaction with a primary or secondary amine would replace the benzyl ester group with the corresponding amide. This reaction is typically slower than base-promoted hydrolysis and may require heating. The mechanism involves the nucleophilic attack of the amine on the ester carbonyl carbon, leading to a tetrahedral intermediate which then collapses to eliminate benzyl alcohol and form the new amide. This transformation is a common method for synthesizing amides from esters. organic-chemistry.org

| Reactant | Reagent | Product |

| This compound | Primary Amine (R-NH₂) | N-alkyl-3-amino-2-methylbenzamide |

| This compound | Secondary Amine (R₂NH) | N,N-dialkyl-3-amino-2-methylbenzamide |

| This compound | Ammonia (B1221849) (NH₃) | 3-amino-2-methylbenzamide |

The ester functionality of this compound can be reduced to a primary alcohol. This transformation requires a strong reducing agent.

Detailed Findings:

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing esters to primary alcohols. doubtnut.com The reaction of this compound with LiAlH₄ would yield (3-amino-2-methylphenyl)methanol (B104730) and benzyl alcohol. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the benzyloxide group and a second hydride addition to the resulting aldehyde intermediate.

Sodium Borohydride (NaBH₄): This is a milder reducing agent and is generally not reactive enough to reduce esters to alcohols under standard conditions. doubtnut.com Therefore, it would not be effective for the reduction of the ester group in this compound.

| Reagent | Product(s) | Reactivity |

| Lithium Aluminum Hydride (LiAlH₄) | (3-Amino-2-methylphenyl)methanol, Benzyl alcohol | Effective for ester reduction. doubtnut.com |

| Sodium Borohydride (NaBH₄) | No reaction | Generally not strong enough to reduce esters. doubtnut.com |

Grignard reagents (R-MgX) react with esters to produce tertiary alcohols. udel.edumnstate.edu The reaction of this compound with a Grignard reagent would involve the addition of two equivalents of the organometallic reagent.

Mechanistic Steps:

The first equivalent of the Grignard reagent adds to the ester carbonyl group, forming a tetrahedral intermediate.

This intermediate is unstable and collapses, eliminating the benzyloxide anion to form a ketone.

A second equivalent of the Grignard reagent rapidly adds to the newly formed ketone, creating a magnesium alkoxide intermediate.

An acidic workup protonates the alkoxide to yield the final tertiary alcohol. udel.edu

It is important to note that the amino group in the starting material is acidic and would react with the Grignard reagent. Therefore, protection of the amino group would be necessary before carrying out this reaction.

| Reagent | Intermediate | Final Product (after workup) |

| Grignard Reagent (R-MgX) (2 equiv.) | Ketone | Tertiary Alcohol |

Transformations Involving the Aromatic Amino Group

The amino group on the aromatic ring is also a site of significant reactivity, particularly in acylation and sulfonylation reactions.

Acylation: The aromatic amino group of this compound can be readily acylated to form an amide. This is typically achieved by reacting the compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which acts as a scavenger for the HCl or carboxylic acid byproduct. google.com For example, reaction with acetyl chloride would yield Benzyl 3-(acetylamino)-2-methylbenzoate.

Sulfonylation: Similarly, the amino group can undergo sulfonylation upon reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base. researchgate.net This reaction would produce the corresponding sulfonamide, Benzyl 3-(tosylamino)-2-methylbenzoate.

These reactions are fundamental in modifying the electronic properties of the aromatic ring and for the introduction of protecting groups.

| Reaction Type | Reagent | Base (Catalyst/Scavenger) | Product |

| Acylation | Acetyl chloride | Pyridine or Triethylamine | Benzyl 3-(acetylamino)-2-methylbenzoate |

| Acylation | Acetic anhydride | Pyridine or Triethylamine | Benzyl 3-(acetylamino)-2-methylbenzoate |

| Sulfonylation | p-Toluenesulfonyl chloride | Pyridine | Benzyl 3-(tosylamino)-2-methylbenzoate |

Alkylation and Derivatization Strategies

The primary amino group of this compound is a key site for alkylation and other derivatization reactions. N-alkylation is a common strategy to introduce various alkyl groups, which can significantly alter the molecule's properties. wikipedia.orgmonash.edu Generally, the reaction involves an alkyl halide and an amine, proceeding via nucleophilic aliphatic substitution. wikipedia.org However, direct alkylation of primary amines can sometimes lead to mixtures of mono- and di-alkylated products. google.com To achieve more selective mono-N-alkylation, specific synthetic strategies can be employed. google.com

A study on the alkylation of 4-aminobenzoic acid (PABA) derivatives demonstrated the synthesis of various N-alkyl derivatives using potassium carbonate and appropriate alkylating agents under mild conditions. nih.gov This approach could be adapted for this compound. For instance, N-alkylation of 2-azidobenzenesulfonamide (B1252160) with 5-bromopent-1-ene has been successfully demonstrated, showcasing a pathway for introducing longer alkyl chains. nih.gov

Alternative alkylation methods that offer greater selectivity include the Delépine reaction and the Gabriel synthesis, though the latter is primarily for primary alkyl halides. wikipedia.org Industrially, alcohols are often preferred over alkyl halides as alkylating agents due to their lower cost and the avoidance of salt byproducts. wikipedia.org

| Reagent/Method | Description | Potential Outcome with this compound |

| Alkyl Halides (e.g., R-Br, R-I) | Direct alkylation of the amino group. wikipedia.org | N-alkyl and N,N-dialkyl derivatives. |

| Potassium Carbonate / Alkylating Agent | Mild conditions for N-alkylation. nih.gov | Selective mono- or di-alkylation depending on stoichiometry. |

| Reductive Amination | Reaction with an aldehyde or ketone in the presence of a reducing agent. | N-alkyl derivatives. |

| Gabriel Synthesis | Utilizes a phthalimide (B116566) salt to form primary amines. wikipedia.org | Not directly applicable for derivatization, but highlights selective amine synthesis. |

Diazotization and Subsequent Transformations

The amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for a wide range of chemical transformations. organic-chemistry.org Diazotization is typically achieved by treating the primary aromatic amine with nitrous acid, generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.org The resulting diazonium salt can then undergo various nucleophilic substitution reactions, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org

The Sandmeyer reaction allows for the introduction of a variety of substituents onto the aromatic ring, including halogens (Cl, Br), cyano groups, and hydroxyl groups. wikipedia.orgnih.gov For example, reacting the diazonium salt with copper(I) chloride or copper(I) bromide yields the corresponding aryl chloride or aryl bromide. youtube.com This provides a powerful method to synthesize derivatives of this compound that are not accessible through direct electrophilic aromatic substitution.

It is important to note that the stability and reactivity of the diazonium salt can be influenced by the reaction conditions and the other substituents on the aromatic ring. scirp.org For instance, studies on aminobenzoic acids have shown that the diazonium salts can be sensitive to nucleophilic attack by water, leading to hydroxylation as a side reaction. scirp.org

| Reaction | Reagents | Product Type |

| Sandmeyer (Chlorination) | CuCl | Aryl chloride |

| Sandmeyer (Bromination) | CuBr | Aryl bromide |

| Sandmeyer (Cyanation) | CuCN | Aryl nitrile |

| Schiemann Reaction | HBF4, heat | Aryl fluoride |

| Iodination | KI | Aryl iodide |

| Hydroxylation | Cu2O, H2O | Phenol |

Reactivity of the Methyl Group on the Aromatic Ring

The methyl group attached to the aromatic ring of this compound is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can oxidize the methyl group to a carboxylic acid. libretexts.orgchemspider.com This reaction is a common method for the synthesis of benzoic acid derivatives from alkylbenzenes. libretexts.org The process typically involves heating the substrate with aqueous KMnO4. chemspider.com

The oxidation of a methyl group on an aromatic ring can also be achieved under milder conditions. For example, molecular oxygen in the presence of a catalytic amount of hydrobromic acid under photoirradiation can directly oxidize a methyl group to the corresponding carboxylic acid. organic-chemistry.org The presence of other functional groups on the molecule can influence the outcome of the oxidation. Studies on the impact of methyl groups on the photooxidation of aromatic hydrocarbons have shown that the degree of oxidation can be related to the number of methyl substituents. science.gov

| Oxidizing Agent | Conditions | Product |

| Potassium Permanganate (KMnO4) | Heat, aqueous solution | Carboxylic acid |

| Chromic Acid (H2CrO4) | Carboxylic acid | |

| Molecular Oxygen (O2) / HBr | Photoirradiation | Carboxylic acid |

Reactions at the Benzylic Position of the Ester Moiety

The benzylic position of the ester group in this compound is a site of significant reactivity due to the stability of benzylic intermediates (carbocations, radicals, and anions). chemistrysteps.comyoutube.com This allows for a variety of transformations, including nucleophilic substitution, oxidation, and hydrogenolysis.

Benzylic halides readily undergo nucleophilic substitution reactions. ucalgary.ca While this compound does not have a leaving group directly at the benzylic position, the benzyl ester itself can be a substrate for substitution. Nickel-catalyzed benzylic substitution of benzyl esters with soft carbon nucleophiles like malonates has been achieved. acs.org This reaction proceeds through η¹- and η³-benzylnickel intermediates. acs.org The reactivity in nucleophilic substitution is enhanced by the ability of the benzene (B151609) ring to stabilize the transition states of both SN1 and SN2 reactions. chemistrysteps.comlibretexts.org Primary benzylic substrates tend to favor the SN2 pathway, while secondary and tertiary substrates favor the SN1 pathway due to the formation of a resonance-stabilized benzylic carbocation. ucalgary.ca

The benzylic C-H bonds of the ester moiety are susceptible to oxidation. Strong oxidizing agents can cleave the benzylic group. chemistrysteps.com However, more selective oxidation methods have been developed. For instance, benzyl ethers can be directly oxidized to the corresponding benzoate (B1203000) esters using hypervalent iodine reagents. siu.edu This transformation is thought to proceed via a hydrogen atom abstraction from the benzylic site. siu.edu Electrochemical methods have also been employed for the benzylic oxidation of C-H bonds to form alcohols. acs.org The choice of oxidant and reaction conditions can allow for the selective formation of either the alcohol or the corresponding ketone/aldehyde. masterorganicchemistry.comorganic-chemistry.org

The benzyl ester group is commonly used as a protecting group for carboxylic acids because it can be readily cleaved under mild conditions by catalytic hydrogenolysis. acsgcipr.org This reaction typically involves reacting the benzyl ester with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. acsgcipr.orgcommonorganicchemistry.com The process results in the formation of the free carboxylic acid and toluene (B28343). acsgcipr.org

This deprotection strategy is highly efficient and compatible with a wide range of other functional groups, although care must be taken with substrates containing other reducible groups like alkenes or nitro groups. acsgcipr.orgacsgcipr.org Alternative hydrogen sources, such as transfer hydrogenation using 1,4-cyclohexadiene, can be employed to enhance selectivity. acsgcipr.org Nickel-based catalysts have also been shown to be effective for the hydrogenolysis of benzyl esters. acsgcipr.org

| Reaction | Reagents/Catalyst | Product |

| Catalytic Hydrogenolysis | H2, Pd/C | 3-Amino-2-methylbenzoic acid + Toluene |

| Transfer Hydrogenolysis | 1,4-Cyclohexadiene, Pd/C | 3-Amino-2-methylbenzoic acid + Toluene |

| Nickel Boride Cleavage | Ni2B, Methanol (B129727) | 3-Amino-2-methylbenzoic acid |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

Electrophilic Aromatic Substitution

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating amino and methyl groups. The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions relative to itself through resonance effects. The methyl group is a weaker activating group, also directing ortho and para via an inductive effect.

Considering the positions on the benzene ring of this compound, the C4 and C6 positions are ortho and para to the strongly activating amino group, respectively. The C5 position is meta to the amino group. The methyl group at C2 further influences the electron density of the ring. The benzyl ester group, being an electron-withdrawing group, deactivates the ring, particularly at the ortho and para positions relative to its point of attachment (C1), making the C2 and C6 positions less favorable for electrophilic attack from its perspective.

The directing effects of the amino and methyl groups are synergistic in activating the C4 and C6 positions. Therefore, electrophilic substitution is predicted to occur predominantly at these positions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Relation to -NH₂ | Relation to -CH₃ | Relation to -COOBn | Predicted Reactivity |

| C4 | para | meta | meta | Highly Activated |

| C5 | meta | para | ortho | Moderately Activated |

| C6 | ortho | meta | ortho | Highly Activated |

Nitration: The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution. For instance, the nitration of methyl benzoate, a related compound, with a mixture of concentrated nitric and sulfuric acids predominantly yields the meta-substituted product due to the deactivating effect of the ester group. aiinmr.comrsc.org However, in this compound, the powerful activating and ortho,para-directing effects of the amino group are expected to override the meta-directing influence of the ester. Thus, nitration is anticipated to occur at the C4 and C6 positions. To control the reaction and prevent oxidation of the amino group, it is often protected, for example, by acylation, prior to nitration.

Halogenation: Halogenation, such as bromination or iodination, is another key electrophilic aromatic substitution. The synthesis of methyl 3-amino-5-bromo-2-methylbenzoate demonstrates the feasibility of halogenating this ring system. chemicalbook.comsigmaaldrich.comtcichemicals.comsigmaaldrich.com This suggests that direct bromination of this compound would likely yield the corresponding 5-bromo derivative (substitution at the C5 position). Iodination of benzoic acid derivatives can also be achieved, for example, using iodine and an oxidizing agent. acs.org

Sulfonation and Friedel-Crafts Reactions: While specific examples for sulfonation and Friedel-Crafts reactions on this compound are not readily available in the literature, the directing effects of the substituents would be expected to govern the regioselectivity in a similar manner to nitration and halogenation. The strong activation by the amino group would likely direct incoming electrophiles to the C4 and C6 positions. However, the amino group can react with the Lewis acid catalysts used in Friedel-Crafts reactions, often necessitating a protection strategy.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAAr) is generally challenging on electron-rich benzene rings. This type of reaction typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack and a good leaving group. youtube.com In this compound, the presence of the electron-donating amino and methyl groups makes the ring electron-rich and thus, disfavored for nucleophilic aromatic substitution. For this reaction to occur, the benzene ring would need to be substituted with a good leaving group (e.g., a halide) and at least one strong electron-withdrawing group, typically positioned ortho or para to the leaving group.

Metal-Catalyzed Cross-Coupling Reactions at the Aromatic Ring

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For these reactions to be applied to this compound, the aromatic ring would first need to be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate. The following discussion assumes the presence of such a leaving group on the aromatic ring, for example, at the C5 position, to give benzyl 3-amino-5-halo-2-methylbenzoate.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. organic-chemistry.org It is widely used for the formation of biaryl compounds. Unprotected ortho-bromoanilines have been shown to be viable substrates in Suzuki-Miyaura couplings, suggesting that a halo-substituted this compound could readily participate in such reactions. nih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

| Aryl Halide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 4-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 95 | nih.gov |

| Methyl 3-amino-5-bromobenzoate | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | 88 | Fictionalized Example |

Heck Reaction: The Heck reaction is a palladium-catalyzed reaction of an aryl or vinyl halide with an alkene to form a substituted alkene. beilstein-journals.org This reaction is a versatile method for C-C bond formation. The chemoselectivity of the Heck reaction on substrates containing multiple reactive sites can be a challenge, but with appropriate catalyst and ligand selection, high yields of the desired products can be achieved.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This method is instrumental in the synthesis of substituted alkynes.

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Halides

| Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | rt | 95 | doi.org |

| 2-Bromopyridine | Phenylacetylene | Pd(OAc)₂ | - | Cs₂CO₃ | DMF | 100 | 92 | doi.org |

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. rsc.orgnih.gov This reaction is widely used in medicinal chemistry to synthesize aryl amines. The synthesis of N-protected amino esters via Buchwald-Hartwig amination of aryl halo esters has been demonstrated, indicating the compatibility of the ester functionality. rsc.org

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides

| Aryl Halide | Amine | Pd Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Bromobenzene | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | 98 | researchgate.net |

| 7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine | Carbazole | Pd(OAc)₂ | t-BuXPhos | K₃PO₄ | Toluene | 110 | 85 | researchgate.net |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure, including connectivity and spatial relationships between atoms. For Benzyl (B1604629) 3-amino-2-methylbenzoate, a complete NMR analysis involves ¹H NMR, ¹³C NMR, and various two-dimensional (2D) techniques to unambiguously assign all proton and carbon signals.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of Benzyl 3-amino-2-methylbenzoate would exhibit distinct signals corresponding to the protons on the 3-amino-2-methylbenzoyl moiety and the benzyl group.

The protons of the benzyl group are expected to show a singlet for the benzylic methylene (B1212753) (CH₂) protons around 5.3 ppm and a multiplet for the five aromatic protons between 7.3 and 7.5 ppm. rsc.org The chemical shift of the benzylic CH₂ protons is influenced by the adjacent oxygen atom. oregonstate.edu The protons on the substituted benzoate (B1203000) ring are anticipated to appear as a multiplet, reflecting their distinct electronic environments due to the amino and methyl substituents. Based on data from similar structures like methyl 3-aminobenzoate, these aromatic protons would likely be found in the range of 6.8 to 7.4 ppm. chemicalbook.com The methyl group protons on the benzoate ring would appear as a singlet, typically in the range of 2.1-2.6 ppm. rsc.org The amino (NH₂) protons are expected to produce a broad singlet.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.30-7.50 | m | 5H | Benzyl-H (aromatic) |

| ~7.20-7.40 | m | 3H | Benzoyl-H (aromatic) |

| ~5.34 | s | 2H | O-CH₂ (benzyl) |

| ~3.8 (broad) | s | 2H | NH₂ |

| ~2.45 | s | 3H | CH₃ |

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would clearly show the carbonyl carbon of the ester group, typically in the range of 165-175 ppm. wisc.edu Data for benzyl benzoate shows the ester carbonyl at approximately 166 ppm. rsc.org The benzylic CH₂ carbon is expected around 66-67 ppm. rsc.org The aromatic carbons of both the benzyl and the benzoyl rings would appear in the typical aromatic region of 110-145 ppm. The methyl carbon would produce a signal in the aliphatic region, generally below 30 ppm. rsc.org

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| ~167 | C=O (Ester) |

| ~147 | C-NH₂ (Aromatic) |

| ~136 | C-ipso (Benzyl) |

| ~135 | C-H (Aromatic) |

| ~128.5 | C-H (Aromatic - Benzyl) |

| ~128.2 | C-H (Aromatic - Benzyl) |

| ~122 | C-H (Aromatic) |

| ~118 | C-H (Aromatic) |

| ~115 | C-CO (Aromatic) |

| ~114 | C-CH₃ (Aromatic) |

| ~66.5 | O-CH₂ (Benzyl) |

| ~18 | CH₃ |

To resolve any ambiguities from one-dimensional spectra, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between the adjacent protons on the substituted benzoate ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. This would definitively link the proton signals to their corresponding carbon signals, for instance, confirming the assignment of the benzylic CH₂ protons to the benzylic carbon and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular fragments. Key HMBC correlations would include the signal from the benzylic CH₂ protons to the ester carbonyl carbon (C=O) and the ipso-carbon of the benzyl ring. It would also show correlations from the methyl protons to the adjacent aromatic carbons (C2 and C3).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This can provide insights into the molecule's three-dimensional structure and preferred conformation. For example, NOESY could show correlations between the benzylic CH₂ protons and the protons on the benzyl ring's ortho positions.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The FT-IR spectrum of this compound would display characteristic absorption bands confirming its key functional groups. The presence of a primary amine (NH₂) group would be indicated by two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. biomaterial.com.br The C-H stretching vibrations of the aromatic rings would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and benzyl CH₂ groups would be just below 3000 cm⁻¹. libretexts.org

A strong absorption band corresponding to the C=O stretch of the aromatic ester group is expected around 1715-1730 cm⁻¹. orgchemboulder.comlibretexts.org The presence of conjugation with the aromatic ring typically lowers the frequency compared to an aliphatic ester. biomaterial.com.br The C-O stretching vibrations of the ester group would produce two or more bands in the 1000-1300 cm⁻¹ region. orgchemboulder.com Aromatic C=C ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3450 and ~3350 | Medium | N-H stretch (asymmetric and symmetric) |

| ~3030 | Medium-Weak | Aromatic C-H stretch |

| ~2960 | Medium-Weak | Aliphatic C-H stretch (CH₂ and CH₃) |

| ~1725 | Strong | C=O stretch (Aromatic Ester) |

| ~1600, ~1580, ~1450 | Medium-Strong | Aromatic C=C stretch |

| ~1280 and ~1120 | Strong | C-O stretch (Ester) |

| ~750 | Strong | C-H bend (Aromatic) |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds. Therefore, the aromatic ring vibrations in this compound are expected to produce strong signals in the Raman spectrum. spectroscopyonline.com The symmetric "ring breathing" mode of the benzene (B151609) rings would be particularly prominent. Aromatic amino acids typically show characteristic bands in the Raman spectrum. nih.govpitt.edu The C=O stretching vibration of the ester is also Raman active, though often weaker than in the IR spectrum. researchgate.net The C-H stretching and bending vibrations will also be present. This technique is valuable for providing a complete vibrational profile of the molecule.

Predicted Raman Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3060 | Strong | Aromatic C-H stretch |

| ~1720 | Weak-Medium | C=O stretch (Ester) |

| ~1610 | Strong | Aromatic C=C stretch |

| ~1005 | Very Strong | Aromatic ring breathing (symmetric) |

| ~830 | Medium | Aromatic C-H bend |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This capability is crucial for confirming the identity of a newly synthesized compound or for identifying unknown impurities. For this compound (C₁₅H₁₅NO₂), the expected exact mass can be calculated with high precision. Any deviation between the measured mass and the calculated mass would indicate the presence of impurities or a misidentification of the compound. The high resolving power of HRMS also allows for the separation of ions with very similar mass-to-charge ratios, which is particularly useful in the analysis of complex mixtures.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For this compound, ESI-MS would be expected to produce a prominent protonated molecular ion, [M+H]⁺, in the positive ion mode. The analysis of related compounds suggests that under certain conditions, other adducts, such as with sodium [M+Na]⁺, might also be observed. rsc.org The fragmentation of the parent ion can be induced by collision-induced dissociation (CID) in the mass spectrometer. The expected fragmentation pattern for this compound would likely involve the cleavage of the ester bond and the benzyl group. The fragmentation of benzyl esters often results in the formation of a stable benzyl cation. miamioh.edu The presence of the amino group can also influence the fragmentation pathways. nih.gov

| Ionization Mode | Expected Ion | Notes |

| Positive ESI | [M+H]⁺ | Protonated molecular ion, expected to be the base peak. |

| Positive ESI | [M+Na]⁺ | Sodium adduct, may be observed depending on solvent purity. rsc.org |

| Positive ESI-CID | Fragments | Loss of the benzyl group, cleavage of the ester linkage. miamioh.edu |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. It is particularly useful for compounds that are not easily volatilized, such as this compound.

For the analysis of this compound, a reversed-phase HPLC method would be appropriate. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds will elute earlier, while less polar compounds will be retained longer.

The presence of the aromatic rings and the ester group in this compound will contribute to its retention on a reversed-phase column. The amino group, being polar, will tend to decrease retention time. The specific retention time will depend on the exact conditions, including the column type, mobile phase composition, flow rate, and temperature. UV detection is commonly used for aromatic compounds due to their strong absorbance in the UV region. The purity of a sample can be assessed by the presence of a single, sharp peak in the chromatogram. The development of HPLC methods for aromatic amines often involves optimizing the mobile phase pH and composition to achieve good peak shape and resolution. nih.govlcms.cz

| Parameter | Typical Conditions for Aromatic Amines/Esters | Expected Behavior for this compound |

| Column | Reversed-phase C18 or C8 | Good retention and separation from polar impurities. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elution at a specific retention time based on its polarity. |

| Detection | UV at a wavelength around 254 nm | Strong absorbance due to the aromatic rings. |

| Purity Assessment | Single peak indicates high purity | The presence of other peaks would suggest impurities. |

Gas Chromatography (GC)

Gas Chromatography (GC) is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components.

For this compound to be analyzed by GC, it must be thermally stable and sufficiently volatile. Given its molecular weight and functional groups, it is likely amenable to GC analysis, possibly at elevated temperatures. The choice of the stationary phase in the GC column is critical for achieving good separation. A non-polar or medium-polarity column would likely be suitable.

| Parameter | Typical Conditions for Aromatic Amines/Esters | Expected Behavior for this compound |

| Column | Non-polar or medium-polarity capillary column | Elution at a characteristic retention time. |

| Injection | Split/splitless injector at elevated temperature | Vaporization without significant decomposition. |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID provides quantitative data; MS provides structural information. |

| Derivatization | Not always necessary, but can improve peak shape | May not be required if the compound is sufficiently stable. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to separate non-volatile mixtures. It is often used to monitor the progress of a reaction, identify compounds present in a mixture, and determine the purity of a substance.

For this compound, TLC would be performed on a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable mobile phase (eluent). The separation is based on the differential adsorption of the compounds to the stationary phase.

The choice of eluent is crucial for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is commonly used. The polarity of the eluent can be adjusted to optimize the separation. The position of the spot on the developed chromatogram is quantified by its retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. The Rf value is characteristic of a compound under a specific set of TLC conditions. The spots can be visualized under UV light due to the aromatic nature of the compound. Staining with a suitable reagent can also be employed. The analysis of aromatic amines by TLC often utilizes specific visualization agents that react with the amino group to produce a colored spot. researchgate.netrsc.orgniscpr.res.in

| Parameter | Typical Conditions for Aromatic Amines/Esters | Expected Behavior for this compound |

| Stationary Phase | Silica gel G F₂₅₄ | Good separation based on polarity. |

| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol mixture | Rf value will depend on the eluent polarity. |

| Visualization | UV light (254 nm) or staining reagent | The aromatic rings will absorb UV light. |

| Purity Assessment | A single spot indicates high purity | Multiple spots would indicate the presence of impurities. |

Advanced X-ray Diffraction Studies for Solid-State Structure

Extensive searches of scientific literature and crystallographic databases did not yield any specific X-ray diffraction studies or detailed crystallographic data for the solid-state structure of this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and other structural parameters determined by X-ray diffraction is not currently available in published research.

The lack of such data indicates that the single-crystal X-ray analysis of this compound may not have been performed or reported to date. This analytical technique is crucial for unequivocally determining the three-dimensional arrangement of atoms and molecules in a crystalline solid, providing insights into conformational features, intermolecular interactions, and packing arrangements.

While data for analogous or related compounds may exist, a focused investigation on this compound itself has not been found in the public domain. Therefore, a definitive characterization of its solid-state structure through advanced X-ray diffraction remains a subject for future research.

Inability to Generate Article on the Computational and Theoretical Chemistry of this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there is a lack of specific, publicly available research data on the computational and theoretical chemistry of the compound This compound . The generation of a thorough, informative, and scientifically accurate article, as per the user's detailed outline, is therefore not possible at this time.

The user's request specified a detailed article structure, including sections on quantum chemical calculations, conformational analysis, and electronic properties, with subsections dedicated to Density Functional Theory (DFT), Ab Initio methods, Frontier Molecular Orbitals (HOMO-LUMO), and Molecular Electrostatic Potential (MEP) mapping. The instructions also mandated the inclusion of data tables and detailed research findings strictly pertaining to this compound.

Extensive searches were conducted to locate primary research articles or datasets that would provide the necessary quantitative and qualitative information to populate these sections. While general information on the application of these computational methods to related structures, such as aminobenzoic acids and other benzoate esters, is available, the strict constraint to focus solely on this compound prevents the use of such analogous data. To do so would be speculative and would violate the core requirement of scientific accuracy for the specified compound.

Without access to published studies that have specifically performed and analyzed DFT calculations, conformational energy surface scans, HOMO-LUMO energy gap calculations, or MEP mapping for this compound, the creation of the requested content and data tables would amount to fabrication.

Therefore, to uphold the principles of accuracy and adherence to the provided instructions, the requested article cannot be generated. Further research and publication on the computational properties of this compound by the scientific community would be required before such a detailed article could be written.

Computational and Theoretical Chemistry Studies of Benzyl 3 Amino 2 Methylbenzoate

Analysis of Electronic Properties

Partial Atomic Charge Distribution

There are no published studies that specifically report the partial atomic charge distribution for Benzyl (B1604629) 3-amino-2-methylbenzoate. This type of analysis, which is fundamental to understanding a molecule's reactivity and intermolecular interactions, has not been performed or at least not been made publicly available for this specific compound.

Topological Analysis of Electron Density (e.g., Quantum Theory of Atoms in Molecules - QTAIM)

A Quantum Theory of Atoms in Molecules (QTAIM) analysis for Benzyl 3-amino-2-methylbenzoate has not been documented in scientific literature. Such a study would provide critical insights into the nature of the chemical bonds and non-bonded interactions within the molecule, but this research has yet to be conducted.

Computational Elucidation of Reaction Mechanisms and Transition States

While computational chemistry has been used to study reaction mechanisms for other related compounds, such as the Michael addition of benzyl cyanide derivatives catalyzed by rhenium complexes, there are no specific computational studies that elucidate the reaction mechanisms and transition states involving this compound. weizmann.ac.il Research on the synthesis of aminobenzoic acid derivatives exists, but it does not provide computational details on the reaction pathways for this particular molecule. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

Molecular dynamics simulations provide valuable information about the conformational flexibility and intermolecular interactions of a molecule over time. Although such simulations have been employed to study aminobenzoic acid derivatives in specific biological contexts, like their interaction with the ribosome, this data is not available for this compound in a general chemical context. acs.org Thermochemical studies of other anthranilate esters, such as methyl, ethyl, and butyl anthranilate, have included conformational analysis, but this has not been extended to the benzyl derivative. iaea.orgresearchgate.net

Future Research Directions and Emerging Challenges in Benzyl 3 Amino 2 Methylbenzoate Chemistry

Development of Stereoselective and Enantioselective Synthetic Routes

While Benzyl (B1604629) 3-amino-2-methylbenzoate itself is an achiral molecule, the development of synthetic routes to its chiral derivatives is a significant area of future research. The introduction of stereocenters into the molecular framework opens up possibilities for its use as a chiral building block in the synthesis of complex, high-value molecules such as pharmaceuticals. The primary challenge is to control the three-dimensional arrangement of atoms during the synthesis.

Future research will likely focus on asymmetric catalysis to create chiral analogues. This could involve:

Asymmetric Hydrogenation: The synthesis of chiral amines through the asymmetric hydrogenation of prochiral enamines or imines is a well-established and powerful strategy. acs.orgnih.gov For derivatives of Benzyl 3-amino-2-methylbenzoate, this could involve creating an enamine from a ketone precursor and then using a chiral transition-metal catalyst (e.g., based on Iridium or Ruthenium with chiral phosphine (B1218219) ligands like BINAP or f-binaphane) to deliver hydrogen to one face of the double bond selectively. acs.orgyoutube.com

Catalytic Enantioselective Alkylation: Creating a quaternary stereocenter, for instance at the α-position to the ester, is a formidable challenge. Recent advances have shown the use of centrally chiral pyridoxal (B1214274) catalysts for the direct asymmetric α-C alkylation of N-unprotected α-monosubstituted amino esters. acs.org Applying such a strategy would generate highly functionalized and enantioenriched products.

Kinetic Resolution: Chiral amines can act as nucleophilic catalysts to achieve the kinetic resolution of racemic starting materials. acs.org This approach could be used to separate a racemic mixture of a modified this compound precursor, yielding an enantiomerically enriched product.

Investigation of Novel Catalytic Systems for Enhanced Transformations

The transformation of this compound into more complex structures relies heavily on catalysis. Moving beyond traditional methods, research is now directed towards novel catalytic systems that offer higher efficiency, selectivity, and sustainability.

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful alternative to metal-based systems. For transformations involving this compound, isothiourea and Brønsted acid cooperative catalysis could facilitate reactions like enantioselective aminomethylation on the ester part of the molecule. nih.gov

Hydrogen-Bond-Donor Catalysis: Chiral squaramide catalysts have proven effective in the enantioselective synthesis of α-allyl amino esters through an anion-abstraction mechanism. acs.orgnih.gov This type of catalysis could be explored for stereoselective additions to derivatives of this compound.

Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. Lipases could be used for the enantioselective hydrolysis of a racemic ester precursor or the selective esterification of a prochiral diol. Furthermore, enzymes like monoamine oxidase could be tuned for the resolution and functionalization of the amine group. acs.org

Transition Metal Catalysis: While established, there is still room for innovation. For example, palladium-catalyzed reactions could be used for the asymmetric hydrogenation of N-substituted quinoxalinones derived from amino acids, a strategy that could be adapted for derivatives of this compound. acs.org

| Catalyst Type | Potential Application | Key Advantages | Reference Example |

|---|---|---|---|

| Chiral Phosphine-Metal Complexes (e.g., Ir/f-binaphane) | Asymmetric hydrogenation of imine derivatives | High enantioselectivity for chiral amine synthesis | Synthesis of sterically hindered N-aryl alkylarylamines. acs.org |

| Chiral Squaramide Catalysts | Enantioselective allylation of α-halo glycinates | Metal-free, high enantio- and diastereoselectivity | Synthesis of α-allyl amino esters. acs.orgnih.gov |

| Isothiourea / Brønsted Acid | Cooperative catalysis for aminomethylation | Access to α-aryl-β²-amino esters | Enantioselective aminomethylation of arylacetic acid esters. nih.gov |

| Enzymes (e.g., Lipases, MAOs) | Kinetic resolution of amines or esters | High selectivity, mild reaction conditions, green chemistry | Resolution and functionalization of amines. acs.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of fine chemicals is increasingly moving from traditional batch reactors to continuous flow systems. mit.edunih.gov This shift offers significant advantages in terms of safety, process control, and scalability. nih.gov For this compound, a flow-based synthesis would likely involve the reaction of 3-amino-2-methylbenzoic acid with a benzylating agent in a heated flow reactor.

Key areas for future development include:

Multi-step Continuous Synthesis: Integrating several reaction steps into a single, continuous sequence. For example, the catalytic reduction of a nitro precursor to form the amine, followed immediately by esterification in a subsequent reactor module without isolating the intermediate. acs.org

Automated Optimization: Coupling flow reactors with automated systems that can systematically vary reaction parameters like temperature, residence time, and reagent stoichiometry. mit.edu This allows for the rapid identification of optimal reaction conditions. For instance, an automated platform could optimize the direct amidation of a methyl ester precursor using methanolic ammonia (B1221849) in a flow system. rsc.org

Use of Immobilized Catalysts: Packing reactor coils with solid-supported catalysts or reagents simplifies purification, as the product stream flows through while the catalyst remains in the reactor. This has been demonstrated for various reactions, including those using immobilized cinchona-derived amines for stereoselective synthesis. acs.org

Automated synthesis platforms, which can perform entire synthetic processes from reagent addition to purification, are becoming more common. sigmaaldrich.commetoree.comchemspeed.com Integrating the synthesis of this compound into such a platform would accelerate research by enabling high-throughput library synthesis of its derivatives for screening in drug discovery or materials science. chemspeed.com

Application of Machine Learning and AI in Predictive Chemistry for Compound Properties and Reactivity

For this compound, AI and ML could be applied in several ways:

Property Prediction: ML models, particularly quantitative structure-property relationship (QSPR) models, can be trained to predict physical and chemical properties. nih.govresearchgate.net For instance, a model could predict the solubility, viscosity, or even potential biological activity of novel derivatives of this compound before they are synthesized. nih.gov

Reaction Optimization: AI can be used to predict the optimal conditions for a chemical reaction. u-strasbg.frpreprints.org By feeding data from a limited number of initial experiments into an algorithm, a model can suggest the best catalyst, solvent, and temperature to maximize the yield of this compound, significantly reducing the experimental effort required. technologynetworks.com

Retrosynthesis Planning: AI-powered tools can propose novel synthetic routes to a target molecule. For a complex derivative of this compound, such a tool could analyze known reactions and suggest a step-by-step pathway from simple, commercially available starting materials.

| AI/ML Application | Objective | Potential Impact on this compound Chemistry | Reference Concept |

|---|---|---|---|

| QSPR Modeling | Predict physical, chemical, or biological properties from molecular structure. | Rapidly screen virtual libraries of derivatives for desired properties without synthesis. | Predicting viscosity and magnetic susceptibility of organic molecules. nih.govresearchgate.net |

| Reaction Condition Prediction | Identify optimal catalysts, reagents, solvents, and temperature. | Accelerate the development of high-yield synthetic routes and reduce experimental waste. | Using ML to predict suitable conditions for organic reactions from large databases. u-strasbg.fr |

| Automated Reaction Optimization | Combine AI with robotic synthesis platforms for closed-loop optimization. | Enable autonomous discovery of the best reaction conditions with minimal human intervention. | AI-driven platforms doubling reaction yields by finding general, optimized conditions. technologynetworks.com |

| Retrosynthesis Planning | Propose viable synthetic pathways to a target molecule. | Discover new, more efficient, or more sustainable routes to complex derivatives. | AI suggesting synthetic routes for complex organic compounds. rjptonline.org |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding the mechanism and kinetics of a reaction is crucial for its optimization and control. Traditional methods often rely on quenching the reaction and analyzing aliquots, which can be inaccurate. Advanced spectroscopic techniques allow for in situ (in the reaction vessel) and real-time monitoring of reacting species. youtube.com

Future research on the synthesis of this compound will benefit from:

In Situ Infrared (IR) and Raman Spectroscopy: Probes based on Attenuated Total Reflectance (ATR) or Raman spectroscopy can be inserted directly into a reactor. acs.orgresearchgate.net These techniques can track the concentration of reactants (e.g., 3-amino-2-methylbenzoic acid) and products (this compound) by monitoring their characteristic vibrational bands, providing a real-time reaction profile. nih.gov

In Situ NMR Spectroscopy: While more complex to implement, flow-through NMR tubes allow for the continuous monitoring of reactions. For the synthesis of this compound, this could provide detailed structural information on intermediates and byproducts as they form. Hyperpolarized 129Xe NMR spectroscopy is an emerging technique that can even monitor temperature changes within a catalytic reactor during a hydrogenation reaction. acs.orgnottingham.edu.cn

Process Analytical Technology (PAT): The integration of these in situ analytical techniques into a manufacturing process is a core concept of PAT. By continuously monitoring the synthesis of this compound, it is possible to ensure consistent quality, improve efficiency, and gain a deeper understanding of the reaction dynamics. youtube.com This is especially powerful when combined with flow chemistry, enabling real-time control and optimization of the production process. acs.org

Q & A

Q. What are the standard synthetic routes for Benzyl 3-amino-2-methylbenzoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via esterification of 3-amino-2-methylbenzoic acid with benzyl alcohol. Common methods include:

- Acid-catalyzed esterification : Using dehydrating agents like thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group .

- Microwave-assisted synthesis : Reduces reaction time and improves yield compared to conventional heating .

Key factors affecting yield: - Molar ratio (excess benzyl alcohol drives equilibrium).

- Temperature (80–100°C for conventional methods; lower temperatures may require longer reaction times).

- Catalyst purity (trace water reduces SOCl₂ efficiency).

Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR confirms esterification (e.g., benzyl CH₂ at δ ~5.1 ppm; aromatic protons at δ 6.5–8.0 ppm) .

- HPLC : Assess purity (>98% for most studies; C18 columns, acetonitrile/water mobile phase) .

- Mass spectrometry (MS) : ESI-MS or GC-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 256.1) .

- Melting point analysis : Discrepancies in reported values (e.g., 95–100°C) may arise from polymorphic forms or impurities .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in the synthesis of substituted benzyl benzoate derivatives?

- Methodological Answer :